Tecovirimat-D4 -

Tecovirimat-D4

Catalog Number: EVT-14165220
CAS Number:
Molecular Formula: C19H15F3N2O3
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tecovirimat-D4 is classified as an antiviral agent, specifically targeting orthopoxviruses. It is derived from tecovirimat, which was first synthesized in the early 2000s. The compound is recognized for its role in managing outbreaks of smallpox and related viruses, making it a significant player in virology and infectious disease treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of tecovirimat-D4 involves several key steps, primarily based on the original synthetic route for tecovirimat. The process begins with cycloheptatriene, which undergoes a Diels–Alder reaction with maleic anhydride to form a bicyclic intermediate. This intermediate is then reacted with 4-trifluoromethylbenzhydrazide to yield tecovirimat. The introduction of deuterium in tecovirimat-D4 enhances its pharmacokinetic properties and may improve its stability and efficacy.

Recent reviews have highlighted optimized industrial-scale synthesis processes that focus on maximizing yield while minimizing impurities. These methods emphasize the importance of safety and environmental impact during production, showcasing advancements in synthetic techniques that benefit both research and commercial applications .

Molecular Structure Analysis

Structure and Data

The molecular formula for tecovirimat-D4 is C19H15F3N2O3C_{19}H_{15}F_{3}N_{2}O_{3}, with a molar mass of approximately 376.335 g/mol. The structure features a bicyclic core that includes a hydrazide moiety, essential for its antiviral activity. The presence of trifluoromethyl groups contributes to its lipophilicity, enhancing membrane permeability .

Key Structural Features:

  • Bicyclic Core: Provides structural stability.
  • Trifluoromethyl Group: Increases lipophilicity.
  • Hydrazide Moiety: Critical for interaction with viral proteins.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of tecovirimat-D4 include:

  1. Diels–Alder Reaction: Cycloheptatriene reacts with maleic anhydride to form the bicyclic compound.
  2. Hydrazone Formation: The bicyclic intermediate reacts with 4-trifluoromethylbenzhydrazide, resulting in the formation of tecovirimat.

These reactions are characterized by their efficiency and ability to produce high-purity intermediates suitable for pharmaceutical applications. The optimization of these steps has been crucial in scaling up production for clinical use .

Mechanism of Action

Process and Data

Tecovirimat-D4 operates by inhibiting the VP37 protein of orthopoxviruses, which is essential for the wrapping of viral particles within the host cell membrane. By blocking this process, tecovirimat prevents the release of new virions from infected cells, thereby limiting viral spread within the host organism. This mechanism has been validated through various studies demonstrating its effectiveness against smallpox and related viruses .

  • Inhibition of VP37: Prevents extracellular virus formation.
  • Reduction in Viral Spread: Limits infection severity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tecovirimat-D4 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Enhanced stability due to deuteration.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

Tecovirimat-D4 has significant applications in both clinical settings and research:

  • Treatment of Orthopoxvirus Infections: Approved for use against smallpox, monkeypox, and cowpox.
  • Biodefense: Utilized as a countermeasure against potential bioterrorism involving orthopoxviruses.
  • Research Tool: Serves as a model compound for studying antiviral mechanisms and developing new antiviral drugs.

The ongoing research into its efficacy against emerging viral threats underscores its importance in modern virology and public health strategies .

Deuterated Analogs in Antiviral Drug Development

Rationale for Deuterium Substitution in Tecovirimat-D4 Design

Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass, forms stronger covalent bonds (C-²H vs. C-¹H) due to lower zero-point vibrational energy. This property underlies the kinetic isotope effect (KIE), where deuterium substitution reduces enzymatic reaction rates—particularly for reactions involving rate-limiting C-H bond cleavage, such as oxidative metabolism by cytochrome P450 (CYP450) enzymes [1] [7].

Tecovirimat-D4 incorporates deuterium at four positions on its benzene ring, adjacent to the trifluoromethyl group (C₆D₄(CF₃). This region is a predicted site of oxidative metabolism. Crucially:

  • Targeted deuteration minimizes structural alterations, maintaining affinity for the viral F13 protein (VP37), which mediates enveloped virion formation. Structural studies confirm tecovirimat binds the F13 dimer interface, acting as a "molecular glue" [9].
  • Isotopic fidelity ensures physicochemical properties (e.g., logP, solubility, protein binding) remain nearly identical to non-deuterated tecovirimat. This allows direct comparison of pharmacokinetic (PK) parameters without confounding variables from structural modifications [1] [5].

Table 1: Key Structural Attributes of Tecovirimat-D4

PropertyTecovirimat-D4Tecovirimat
Molecular FormulaC₁₉H₁₁D₄F₃N₂O₃C₁₉H₁₅F₃N₂O₃
Molecular Weight380.35 g/mol376.34 g/mol
Deuteration SitesBenzene ring (4 deuterium atoms)N/A
Primary TargetOrthopoxvirus VP37 (F13) proteinOrthopoxvirus VP37 (F13) protein
Antiviral Activity (EC₅₀)Comparable to tecovirimat¹0.01 μM (VACV), 0.48 μM (CPXV)

¹In vitro studies show deuterated analogs retain parental bioactivity against orthopoxviruses [1] [5] [7].

Role of Isotopic Labeling in Pharmacokinetic Profiling of Orthopoxvirus Inhibitors

Deuterated isotopes like Tecovirimat-D4 serve as indispensable tracers for quantifying drug absorption, distribution, metabolism, and excretion (ADME). Their near-identical chemical behavior allows seamless integration into analytical workflows:

  • Mass Spectrometric Differentiation: Tecovirimat-D4 exhibits a +4 Da mass shift versus tecovirimat. This enables unambiguous discrimination via liquid chromatography-tandem mass spectrometry (LC-MS/MS) when both compounds co-occur in biological matrices (e.g., plasma, tissues). Researchers spike samples with Tecovirimat-D4 as an internal standard for absolute quantification of tecovirimat, improving accuracy and reproducibility [1] [3].
  • Tracing Metabolic Pathways: By monitoring deuterium retention in metabolites, researchers identify primary oxidative pathways. Tecovirimat undergoes metabolism to 4-trifluoromethyl benzoic acid (TFMBA). Tecovirimat-D4 allows precise tracking of deuterium loss during this conversion, revealing the contribution of specific CYP isoforms [5] [7].
  • Drug-Drug Interaction (DDI) Studies: Tecovirimat-D4 facilitates assessment of PK interactions, particularly relevant for HIV-coinfected mpox patients. A clinical study observed 40% lower plasma exposure (AUC, C~max~) of tecovirimat in HIV patients on antiretroviral therapy (ART) versus HIV-negative individuals. Using deuterated tracers helps discern whether DDIs arise from altered metabolism, protein binding, or absorption [3].

Table 2: Pharmacokinetic Parameters Traceable Using Tecovirimat-D4

ApplicationMechanismOutcome Metric
BioavailabilityPlasma AUC comparison (oral vs. IV)Absolute bioavailability (F)
Clearance PathwaysQuantification of deuterated metabolitesMetabolic vs. renal clearance ratio
Tissue DistributionLC-MS/MS detection in organs/tissue homogenatesTissue-to-plasma partition coefficients
Protein BindingEquilibrium dialysis with spiked tracerFraction unbound (f~u~)
ART Interaction StudiesCo-dosing with ART; tracer quantificationChanges in AUC, C~max~, t~½~

Comparative Metabolic Stability of Tecovirimat-D4 vs. Non-Deuterated Tecovirimat

Deuterium’s primary advantage lies in attenuating metabolism at vulnerable sites. For tecovirimat, benzylic positions are susceptible to CYP-mediated hydroxylation, a potential first-pass metabolism step:

  • In Vitro Metabolism Studies: Human liver microsome (HLM) assays demonstrate significantly extended half-life for Tecovirimat-D4. The deuterated analog exhibits a 2.3-fold reduction in intrinsic clearance (Cl~int~) compared to tecovirimat, attributable to KIE slowing the formation of TFMBA [1] [7].
  • Projected In Vivo Impact: While clinical data for Tecovirimat-D4 is limited (as it is a research tool), modeling based on in vitro parameters predicts:
  • 30–50% higher plasma AUC
  • 1.5–2.0-fold longer terminal half-life (t~½~)
  • Reduced peak-to-trough fluctuations during chronic dosing [5] [6].
  • Mechanistic Validation: Molecular dynamics simulations confirm deuterium substitution does not alter tecovirimat’s binding pose within the F13 dimer interface. Resistance mutations (e.g., Y258C, A288P) map to this interface and disrupt dimer stabilization, but deuteration leaves this mechanism intact [9].

Table 3: Metabolic Stability Comparison

ParameterTecovirimat-D4TecovirimatImprovement Factor
In vitro t~½~ (HLM)78 ± 6 min34 ± 3 min2.3-fold
Predicted Human Cl/F8.2 L/h12.5 L/h~34% reduction
Predicted Human t~½~22–26 h14–18 h~1.5–2.0-fold
Major Metabolic RouteDehydrogenation (slowed)Dehydrogenation → TFMBAReduced K~cat~

Properties

Product Name

Tecovirimat-D4

IUPAC Name

2,3,5,6-tetradeuterio-N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide

Molecular Formula

C19H15F3N2O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+/i1D,2D,3D,4D

InChI Key

CSKDFZIMJXRJGH-YPSXERSKSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C5)[2H])[2H])C(F)(F)F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.